4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole
Overview
Description
4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole is a chemical compound that has attracted significant attention in scientific research in recent years. It is a heterocyclic compound with the molecular formula C6H3BrClN3 .
Synthesis Analysis
The synthesis of 2H-1,2,3-triazoles involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid .
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole was elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations . The InChI code for this compound is 1S/C6H3BrClN3/c7-4-1-3 (8)2-5-6 (4)10-11-9-5/h1-2H, (H,9,10,11) .
Chemical Reactions Analysis
Benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . It can also react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .
Physical And Chemical Properties Analysis
4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole has a molecular weight of 232.47 g/mol . It is a weak acid with a pKa of 8.2 . It is a very weak Brønsted base with pKa < 0 .
Scientific Research Applications
Comprehensive Analysis of 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole Applications
Medicinal Chemistry: 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole has been explored for its potential in medicinal chemistry. 1,2,3-Triazole derivatives are known for their wide range of biological activities and are utilized in drug discovery processes. They have been studied for antiviral properties and other therapeutic potentials .
Materials Science: This compound has also attracted attention in materials science. It has been used in the development of p-type semiconductors for organic field-effect transistors (OFETs), with studies focusing on the electronic and molecular structures to establish structure-property relationships .
Mechanism of Action
Safety and Hazards
Future Directions
The 2H-1,2,3-triazole core has shown an ability to modulate kinome promiscuity to be both selective and broad spectrum . This kinome profile is mainly dependent on the substitution patterns and electronics of the pendant arms of the hinge binding scaffold . Therefore, future research could focus on fine-tuning these properties to develop more effective kinase inhibitors.
properties
IUPAC Name |
4-bromo-6-chloro-2H-benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3(8)2-5-6(4)10-11-9-5/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPWZFADLQDFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681994 | |
Record name | 4-Bromo-6-chloro-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole | |
CAS RN |
1086836-82-9 | |
Record name | 4-Bromo-6-chloro-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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